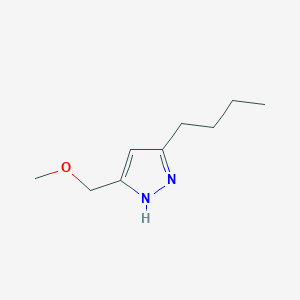

3-Butyl-5-(methoxymethyl)-1H-pyrazole

Description

General Overview of Pyrazole (B372694) Heterocycles in Organic Chemistry

Pyrazoles are five-membered heterocyclic compounds characterized by a ring structure composed of three carbon atoms and two adjacent nitrogen atoms. researchgate.net This arrangement confers upon the pyrazole ring a unique combination of chemical properties, making it a valuable building block in organic synthesis. mdpi.com The pyrazole moiety is a key structural feature in numerous compounds with significant applications in medicinal chemistry and agrochemicals. globalresearchonline.netnih.gov

The presence of the two nitrogen atoms in the pyrazole ring influences its electronic distribution and reactivity. One nitrogen atom is typically protonated (NH), while the other is unprotonated (-N=), contributing to the aromatic character of the ring system. This aromaticity imparts a degree of stability to the pyrazole core. Pyrazole and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties, which has spurred extensive research into their synthesis and functionalization. researchgate.netglobalresearchonline.netnih.gov

Structural Features and Tautomerism in 1H-Pyrazoles

The fundamental structure of pyrazole is a planar, five-membered ring. A key characteristic of 1H-pyrazoles, where one of the nitrogen atoms bears a hydrogen, is the phenomenon of annular tautomerism. This involves the migration of the proton between the two nitrogen atoms, resulting in two distinct but rapidly interconverting tautomeric forms. globalresearchonline.net For an unsymmetrically substituted pyrazole, such as 3-Butyl-5-(methoxymethyl)-1H-pyrazole, this equilibrium would exist between this compound and 5-Butyl-3-(methoxymethyl)-1H-pyrazole.

The position of this tautomeric equilibrium is influenced by several factors, including the nature and position of substituents on the pyrazole ring, the solvent, and the physical state (solution or solid). mdpi.com For instance, electron-withdrawing or electron-donating groups can favor one tautomer over the other. In the solid state, intermolecular interactions, particularly hydrogen bonding, can lock the molecule into a specific tautomeric form. The study of tautomerism in pyrazoles is crucial as the different tautomers can exhibit distinct biological activities and chemical reactivities.

Table 1: Tautomeric Forms of an Unsubstituted 1H-Pyrazole

| Tautomer 1 | Tautomer 2 |

|---|---|

This interactive table illustrates the two tautomeric forms of the basic 1H-pyrazole ring.

Historical Development and Evolution of Pyrazole Chemistry

The history of pyrazole chemistry dates back to the late 19th century. German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883. A classic method for synthesizing the parent pyrazole ring was later developed by Hans von Pechmann in 1898, which involved the reaction of acetylene (B1199291) with diazomethane.

Early research into pyrazoles was largely driven by the discovery of the analgesic and antipyretic properties of antipyrine, a pyrazolone (B3327878) derivative. This discovery highlighted the therapeutic potential of this class of compounds and spurred further investigations into their synthesis and biological activities. Over the decades, the field of pyrazole chemistry has evolved significantly, with the development of numerous synthetic methodologies allowing for the preparation of a vast array of substituted pyrazole derivatives. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from the seeds of watermelons. mdpi.com

Research Scope and Focus for Substituted Pyrazole Derivatives, including Analogues of this compound

The versatility of the pyrazole scaffold has made it a focal point of extensive research in medicinal and agricultural chemistry. researchgate.net The ability to introduce a wide variety of substituents at different positions of the pyrazole ring allows for the fine-tuning of its physicochemical and biological properties. This has led to the development of numerous pyrazole-containing drugs and agrochemicals.

Research on substituted pyrazole derivatives is broadly focused on several key areas:

Synthesis of Novel Derivatives: Chemists are continuously exploring new and efficient synthetic routes to access structurally diverse pyrazole analogues. This includes the development of one-pot syntheses and the use of novel catalysts to improve yields and reduce environmental impact. researchgate.netnih.gov

Biological Activity Screening: A significant portion of research is dedicated to the evaluation of the biological activities of newly synthesized pyrazole compounds. This involves screening for a wide range of therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies aim to understand how the structural features of pyrazole derivatives influence their biological activity. nih.gov By systematically modifying the substituents on the pyrazole ring, researchers can identify key structural motifs responsible for a particular biological effect. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

While specific research on this compound is not extensively documented in publicly available literature, the broader class of 3,5-disubstituted pyrazoles is of significant interest. For instance, the synthesis of various 3-alkyl-5-aryl-1H-pyrazole derivatives has been explored for their potential as selective kinase inhibitors. The butyl group at the 3-position and the methoxymethyl group at the 5-position of the target compound represent a specific substitution pattern that could be investigated for unique biological activities. The alkyl and alkoxymethyl groups can influence the lipophilicity and hydrogen bonding capabilities of the molecule, which are important parameters for drug-like properties. Further research into analogues of this compound could involve modifying the length of the alkyl chain, altering the ether linkage in the methoxymethyl group, or introducing different substituents at the N1 position of the pyrazole ring to explore the resulting impact on their biological profiles.

Structure

3D Structure

Properties

CAS No. |

124806-75-3 |

|---|---|

Molecular Formula |

C9H16N2O |

Molecular Weight |

168.24 g/mol |

IUPAC Name |

3-butyl-5-(methoxymethyl)-1H-pyrazole |

InChI |

InChI=1S/C9H16N2O/c1-3-4-5-8-6-9(7-12-2)11-10-8/h6H,3-5,7H2,1-2H3,(H,10,11) |

InChI Key |

VNAFIYBUUUVSDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NNC(=C1)COC |

Origin of Product |

United States |

Reactivity Profiles and Reaction Mechanisms of Substituted Pyrazole Systems

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is considered a π-excessive aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The reaction typically occurs at the C4 position, which is the most electron-rich carbon atom in the ring. mdpi.com The presence of two electron-donating groups, the 3-butyl and 5-methoxymethyl substituents, further activates the ring towards electrophilic attack at this position. The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Key electrophilic substitution reactions anticipated for 3-Butyl-5-(methoxymethyl)-1H-pyrazole include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group (-NO2) at the C4 position.

Halogenation: Treatment with halogens (e.g., Br2, Cl2) in the presence of a suitable solvent would yield the 4-halo derivative.

Sulfonation: Fuming sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the C4 position.

Friedel-Crafts Reactions: Acylation and alkylation, while sometimes challenging on pyrazole rings due to the basicity of the nitrogen atoms which can complex with the Lewis acid catalyst, can proceed at the C4 position under specific conditions.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 3-Butyl-5-(methoxymethyl)-4-nitro-1H-pyrazole |

| Bromination | Br₂ / CH₃COOH | 4-Bromo-3-butyl-5-(methoxymethyl)-1H-pyrazole |

| Chlorination | SO₂Cl₂ | 4-Chloro-3-butyl-5-(methoxymethyl)-1H-pyrazole |

| Acylation | RCOCl / AlCl₃ | 1-(3-Butyl-5-(methoxymethyl)-1H-pyrazol-4-yl)alkan-1-one |

Nucleophilic Reactions at Pyrazole Carbon Centers

Direct nucleophilic attack on the carbon atoms of the pyrazole ring is generally difficult due to the ring's electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring or a good leaving group at the target position. The C3 and C5 positions are the most electrophilic sites within the pyrazole scaffold. nih.gov For this compound, which bears electron-donating substituents, direct nucleophilic substitution is unfavorable.

However, functionalization at carbon centers can be achieved through indirect methods. Deprotonation of the ring using a strong base, such as an organolithium reagent, can generate a pyrazolyl anion. This process, known as lithiation, most commonly occurs at the C5 position if it is unsubstituted. In this case, with C5 already substituted, regioselective metalation would be challenging. An alternative approach involves halogen-metal exchange on a pre-functionalized (e.g., 4-bromo) derivative to create a nucleophilic carbon center at C4, which can then react with various electrophiles.

N-Functionalization and N-Alkylation of 1H-Pyrazoles

The N-H proton of 1H-pyrazoles is acidic and can be readily removed by a base to form a pyrazolate anion. This anion is a potent nucleophile and reacts efficiently with a wide range of electrophiles, leading to N-functionalization. mdpi.com N-alkylation is a common and important transformation of 1H-pyrazoles. google.comgoogle.com

For an unsymmetrically substituted pyrazole like this compound, N-alkylation can result in two different regioisomers: substitution at N1 or N2. The regiochemical outcome is influenced by several factors:

Steric Hindrance: The bulky butyl group at C3 may sterically hinder attack at the adjacent N2 position, thereby favoring substitution at the N1 position.

Reaction Conditions: The choice of base, solvent, and electrophile can significantly impact the isomer ratio. For instance, reactions under thermodynamic control might favor the more stable isomer, while kinetically controlled reactions may favor the isomer formed via the less sterically hindered transition state. researchgate.net

| Alkylating Agent | Base / Solvent | Potential Major Isomer (N1-substituted) | Potential Minor Isomer (N2-substituted) |

| Methyl Iodide | K₂CO₃ / DMSO | 1-Methyl-3-butyl-5-(methoxymethyl)-1H-pyrazole | 1-Methyl-5-butyl-3-(methoxymethyl)-1H-pyrazole |

| Benzyl Bromide | NaH / THF | 1-Benzyl-3-butyl-5-(methoxymethyl)-1H-pyrazole | 1-Benzyl-5-butyl-3-(methoxymethyl)-1H-pyrazole |

| Ethyl Bromoacetate | Cs₂CO₃ / ACN | Ethyl 2-(3-butyl-5-(methoxymethyl)-1H-pyrazol-1-yl)acetate | Ethyl 2-(5-butyl-3-(methoxymethyl)-1H-pyrazol-1-yl)acetate |

Other N-functionalizations include N-arylation, N-acylation, and N-sulfonylation, which proceed via similar mechanisms involving the pyrazolate anion. mdpi.com

Transformations Involving Side Chains: Reactivity of Alkyl and Alkoxymethyl Groups

The side chains of this compound also possess reactive sites.

Butyl Group: The n-butyl group is a saturated alkyl chain and is generally unreactive under mild conditions. However, the methylene (B1212753) group attached to the pyrazole ring (the α-carbon) exhibits slightly increased reactivity due to the influence of the aromatic ring. Under radical conditions, such as free-radical halogenation (e.g., with N-bromosuccinimide), selective substitution at this position is possible. Strong oxidation could potentially lead to cleavage or modification of the chain.

Methoxymethyl Group: The methoxymethyl side chain offers more diverse reactivity.

Ether Cleavage: The ether linkage is susceptible to cleavage under harsh acidic conditions (e.g., HBr, BBr₃), which would convert the methoxymethyl group into a hydroxymethyl or bromomethyl group. This provides a handle for further functionalization.

Oxidation: The methylene group adjacent to the ring and the oxygen atom can be oxidized under appropriate conditions to yield a formyl group (-CHO) or a carboxylic acid group (-COOH) at the C5 position.

Metal-Mediated and Catalytic Transformations of Pyrazole Derivatives

Pyrazole derivatives are widely used in coordination chemistry and catalysis. The nitrogen atoms of this compound can act as ligands, coordinating to a variety of metal centers to form stable complexes. mdpi.com These complexes can themselves be used as catalysts or as intermediates in synthetic transformations.

Modern catalytic methods enable direct C-H functionalization, often at the C4 position, avoiding the need for pre-functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. To utilize these methods, the pyrazole must first be halogenated (typically at C4 via EAS). The resulting 4-halopyrazole can then participate in a wide array of catalytic cycles.

For example, a 4-bromo-3-butyl-5-(methoxymethyl)-1H-pyrazole could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a 4-aryl derivative, significantly increasing molecular complexity.

Advanced Spectroscopic and Structural Characterization of Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in a molecule. For a compound like 3-Butyl-5-(methoxymethyl)-1H-pyrazole, the expected chemical shifts can be predicted based on the analysis of similar substituted pyrazoles. rsc.orgresearchgate.netmdpi.com

Proton (¹H) NMR: The ¹H NMR spectrum would feature distinct signals for the protons of the pyrazole (B372694) ring, the butyl group, and the methoxymethyl group. The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift, the exact position of which is dependent on solvent and concentration. The lone proton on the pyrazole ring (H-4) would appear as a singlet. The protons of the butyl and methoxymethyl groups would exhibit characteristic multiplicities and chemical shifts corresponding to their respective chemical environments.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are particularly diagnostic of the substitution pattern. researchgate.netcdnsciencepub.comchemicalbook.com The carbons of the butyl and methoxymethyl substituents would appear in the aliphatic region of the spectrum.

Expected NMR Data for this compound (based on analogous compounds):

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Pyrazole N-H | 10.0 - 13.0 (broad s) | - |

| Pyrazole C4-H | ~6.0 (s) | ~105.0 |

| Pyrazole C3 | - | ~150.0 |

| Pyrazole C5 | - | ~140.0 |

| -CH₂-O- | ~4.5 (s) | ~65.0 |

| -O-CH₃ | ~3.3 (s) | ~58.0 |

| Butyl -CH₂- (α to pyrazole) | ~2.6 (t) | ~30.0 |

| Butyl -CH₂- | ~1.6 (m) | ~32.0 |

| Butyl -CH₂- | ~1.4 (m) | ~22.0 |

| Butyl -CH₃ | ~0.9 (t) | ~14.0 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are crucial for establishing the connectivity between atoms in a molecule. A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.nethuji.ac.il

For this compound, a COSY spectrum would be expected to show correlations between the adjacent methylene (B1212753) and methyl protons of the butyl group, confirming its linear chain structure. For instance, the triplet of the terminal methyl group would show a cross-peak with the adjacent methylene group's multiplet. Similarly, it would confirm the connectivity within the rest of the butyl chain. The absence of cross-peaks for the pyrazole H-4 proton and the methoxymethyl protons would confirm their isolated nature.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups and bond types. researchgate.netresearchgate.netspectrabase.com

The FT-IR spectrum of this compound would be expected to display the following characteristic absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (pyrazole ring) | 3100 - 3300 (broad) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N stretch (pyrazole ring) | ~1550 |

| C=C stretch (pyrazole ring) | ~1470 |

| C-O stretch (ether) | 1050 - 1150 |

| Ring stretching and bending (pyrazole) | 1300 - 1500 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion. asianpubs.orgresearchgate.netrsc.org

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of the butyl group: A significant fragment would be expected from the cleavage of the bond between the pyrazole ring and the butyl group, resulting in an [M - C₄H₉]⁺ ion.

Loss of the methoxymethyl group: Cleavage of the bond between the pyrazole ring and the methoxymethyl group would lead to an [M - CH₂OCH₃]⁺ ion.

Cleavage of the pyrazole ring: The pyrazole ring itself can undergo fragmentation, often initiated by the cleavage of the N-N bond. rsc.org

Fragmentation of the butyl chain: The butyl group can undergo fragmentation, leading to the loss of smaller alkyl radicals. libretexts.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Unsubstituted pyrazole exhibits a π → π* absorption band in the UV region. nih.gov The introduction of substituents can cause a shift in the absorption maximum (λmax) and a change in the molar absorptivity (ε). nih.govmdpi.comresearchgate.netresearchgate.net

For this compound, the alkyl and methoxymethyl groups are not strong chromophores and would be expected to have a relatively small effect on the UV-Vis absorption spectrum compared to the parent pyrazole ring. The primary absorption would still be due to the π → π* transitions of the pyrazole ring.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While the pyrazole ring itself is generally not fluorescent, appropriate substitution can lead to fluorescent compounds. researchgate.netnih.govsryahwapublications.comrsc.orgnih.gov Simple alkyl and alkoxy substituents, such as those in the target molecule, are not typically known to induce strong fluorescence in the pyrazole scaffold. Therefore, this compound is not expected to be a strongly fluorescent compound.

Computational Chemistry and Theoretical Investigations of Pyrazole Compounds

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in studying pyrazole (B372694) derivatives. researchgate.net DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties with a good balance between accuracy and computational cost. researchgate.netnih.gov For 3-Butyl-5-(methoxymethyl)-1H-pyrazole, DFT calculations at levels like B3LYP with basis sets such as 6-311+G(2d,p) would provide a detailed understanding of its structural parameters (bond lengths and angles) and spectroscopic signatures (IR and NMR spectra). tandfonline.com Such calculations have been shown to be in good agreement with experimental data from X-ray crystallography for other pyrazole derivatives. nih.govbohrium.com

The electronic properties of pyrazole compounds are critical to their reactivity and are extensively studied using Frontier Molecular Orbital (FMO) theory. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key information about the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, indicating this region is susceptible to electrophilic attack. nih.govmdpi.com Conversely, the LUMO would likely be distributed across the ring system, representing the regions prone to nucleophilic attack. nih.gov The substituents at the C3 (butyl) and C5 (methoxymethyl) positions influence the energies of these orbitals. Electron-donating groups generally increase the HOMO energy, making the molecule more reactive towards electrophiles. nih.gov

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. nih.gov A larger energy gap suggests higher stability and lower chemical reactivity. nih.gov For a related molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated energy gap was approximately 4.458 eV, indicating high electronic stability. nih.gov Similar calculations for this compound would quantify its kinetic stability and predict its electronic absorption properties.

Table 1: Hypothetical Frontier Molecular Orbital Properties for Pyrazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.512 | -2.054 | 4.458 | High electronic stability. nih.gov |

| Pyrazole-hydrazone derivative L1 | -5.98 | -1.60 | 4.38 | Charge density on HOMO localized on the benzaldehyde (B42025) ring. nih.gov |

| Pyrazole-hydrazone derivative L2 | -6.85 | -1.10 | 5.75 | Smaller band gap in L1 indicates lower stability than L2. nih.gov |

This interactive table is based on data from related pyrazole compounds to illustrate typical computational findings.

To pinpoint the most reactive sites within a molecule, local reactivity descriptors are calculated. The Molecular Electrostatic Potential (MEP) map is a valuable tool that illustrates the charge distribution on the molecular surface. bohrium.com For pyrazole derivatives, MEP maps typically show negative potential (red and yellow regions), indicating electron-rich areas, around the nitrogen atoms of the pyrazole ring, making them sites for electrophilic attack. researchgate.netbohrium.com Positive potential regions (blue) are usually found around the N-H proton, identifying it as a hydrogen bond donor site. bohrium.com

Fukui functions (f(r)) provide a more quantitative measure of reactivity, identifying sites susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. faccts.de These functions are derived from changes in electron density upon the addition or removal of an electron. faccts.de For pyrazole derivatives, calculations show that the nitrogen atoms and certain carbon atoms of the ring are often the most reactive centers, depending on the nature of the substituents. researchgate.netnih.govresearchgate.net For this compound, these calculations would precisely identify which atoms are most likely to participate in chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.com For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational space. kfupm.edu.sa The butyl and methoxymethyl side chains can adopt various orientations, and MD simulations can map the energy landscape associated with these conformational changes. This is particularly important for understanding how the molecule interacts with biological targets, as the binding affinity can be highly dependent on the adopted conformation. eurasianjournals.comsemanticscholar.org

Intermolecular Interactions and Supramolecular Assembly Studies (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. imedpub.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal structure. nih.govtandfonline.com By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. tandfonline.comiucr.org

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. nih.gov

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Pyrazole Derivatives

| Interaction Type | Contribution in 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate nih.gov | Contribution in 1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole tandfonline.com |

| H···H | 50.5 - 56.9% | 30.7% |

| O···H/H···O | N/A | 12.6% |

| N···H/H···N | N/A | N/A |

| C···H/H···C | N/A | 17.6% |

| S···H/H···S | N/A | 14.0% |

This interactive table presents data from different pyrazole compounds to show the common types and relative importance of intermolecular contacts.

Theoretical Elucidation of Reaction Mechanisms and Transition States (e.g., Intrinsic Reaction Coordinate - IRC)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of pyrazole rings. mdpi.comresearchgate.net The primary synthetic route to pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine (B178648). mdpi.com Theoretical calculations can map the entire potential energy surface of such a reaction, identifying intermediates and, crucially, the transition state (TS) structures. scholaris.ca

A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the reaction's activation barrier. researchgate.net Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. missouri.eduscm.com An IRC calculation traces the minimum energy path from the transition state downhill to the reactants on one side and the products on the other. researchgate.netsemanticscholar.org This confirms that the located TS correctly connects the intended reactants and products, providing a complete theoretical picture of the reaction pathway. scholaris.caresearchgate.net

Predictive Modeling for Pyrazole Chemical Behavior

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is widely used to correlate the chemical structure of pyrazole derivatives with their biological activities or chemical properties. researchgate.netijsdr.org QSAR models are mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to a specific endpoint, such as anti-cancer or hypoglycemic activity. researchgate.netnih.gov

To build a QSAR model for a series of pyrazole compounds, various descriptors are calculated, including:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices describing molecular branching and connectivity.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges.

3D Descriptors: Steric and electrostatic fields (used in 3D-QSAR methods like CoMFA and CoMSIA). ijsdr.orgnih.gov

These models, once validated, can predict the activity of new, unsynthesized pyrazole derivatives like this compound. semanticscholar.orgnih.gov This allows for the virtual screening of large compound libraries and the rational design of molecules with enhanced properties, significantly accelerating the discovery process. ijsdr.org

Machine Learning Applications in Pyrazole Computational Research

The integration of machine learning (ML) into computational chemistry has significantly advanced the study of pyrazole compounds by enabling the development of predictive models for their chemical and biological properties. These sophisticated computational tools are instrumental in accelerating the discovery and optimization of novel pyrazole derivatives for various applications.

Machine learning has become a vital tool in drug discovery, providing crucial structural information to design molecules with enhanced biological activities. In the context of pyrazole research, ML algorithms are frequently employed to construct Quantitative Structure-Activity Relationship (QSAR) models. QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities.

Several machine learning algorithms have been successfully applied in the development of QSAR models for pyrazole derivatives, including:

Multiple Linear Regression (MLR)

Random Forest (RF)

Artificial Neural Networks (ANN)

Support Vector Machines (SVM)

Boosted Trees

Multivariate Adaptive Regression Splines

These models have demonstrated strong predictive capabilities in forecasting the biological effects of pyrazole compounds. For instance, a study on pyrazole derivatives as potential hypoglycemic agents utilized MLR and Random Forest to build QSAR models. The Random Forest model, in particular, showed high predictive accuracy.

Table 1: Performance of Machine Learning Models in Predicting Hypoglycemic Activity of Pyrazole Derivatives

| Model | R² | Q² | RMSE |

|---|---|---|---|

| Multiple Linear Regression | 0.82 | 0.80 | 0.25 |

| Random Forest | 0.90 | 0.85 | 0.20 |

This table presents a summary of the statistical performance of two machine learning models in a QSAR study of pyrazole derivatives for hypoglycemic activity, as reported in a research study.

Similarly, machine learning has been used to develop QSAR models for pyrazoline scaffolds as anti-tubercular agents. In one such study, both ordinary least squares regression and support vector machine algorithms were used to generate a QSAR model, which showed a good correlation between the predicted and actual pMIC50 values.

Another area where machine learning has been applied is in predicting the antitumor activity of anthrapyrazole analogues. A study comparing artificial neural networks, boosted trees, multivariate adaptive regression splines, and random forest found that the artificial neural network procedure was the algorithm of choice due to its high predictability and low mean absolute error. The designed multilayer perceptron (MLP)-15-7-1 network demonstrated a high correlation between the predicted and experimental pIC50 values.

The application of machine learning in pyrazole computational research is a rapidly evolving field. Future directions include the development of more accurate force fields, the integration of multi-scale modeling approaches, and the use of emerging technologies like machine learning to expedite the discovery of new pyrazole derivatives with therapeutic potential.

Coordination Chemistry of Pyrazole Derived Ligands

Principles of Pyrazole (B372694) Coordination to Metal Centers

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The lone pair of electrons on the sp2-hybridized pyridinic nitrogen atom (N2) is readily available for donation to a metal center, making pyrazoles effective ligands in coordination chemistry. The coordination of pyrazoles to metal centers is governed by several key principles:

Donor Atom: The primary coordination site is the pyridinic nitrogen atom (N2), which acts as a σ-donor.

N-H Acidity: The pyrrolic nitrogen atom (N1) bears a hydrogen atom, which is acidic and can be deprotonated to form a pyrazolate anion. This anion is also a strong coordinating agent.

Steric and Electronic Effects: Substituents on the pyrazole ring, such as the butyl and methoxymethyl groups in 3-Butyl-5-(methoxymethyl)-1H-pyrazole, can significantly influence the ligand's coordination properties. Bulky substituents can create steric hindrance, affecting the geometry of the resulting metal complex. Electron-donating or electron-withdrawing groups can alter the basicity of the coordinating nitrogen atom, thereby modulating the strength of the metal-ligand bond.

Tautomerism: In unsymmetrically substituted pyrazoles, such as 3,5-disubstituted pyrazoles, tautomerism can lead to different isomers in solution, which may exhibit different coordination behaviors. For instance, groups such as CF3 and heteroaromatic moieties often show a preference for the 3-position, while alkyl groups like tert-butyl, isopropyl, and methyl tend to favor the 5-position. mdpi.com

Synthesis and Structural Characterization of Pyrazole-Metal Complexes

The synthesis of pyrazole-metal complexes is typically achieved by reacting a pyrazole derivative with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final product. The synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, for example, can be regiocontrolled based on the nature of the hydrazine (B178648) used in the reaction. nih.gov

The structural characterization of these complexes is crucial for understanding their properties and reactivity. Common techniques used for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the ligand and to probe the coordination environment of the metal ion in solution.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the coordination of the pyrazole ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazole ring.

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the complex.

Diversity in Coordination Modes and Geometries

Pyrazole-derived ligands can adopt a variety of coordination modes, leading to a wide range of molecular geometries. This versatility is a key feature of pyrazole chemistry.

Monodentate: The pyrazole ligand binds to a single metal center through its pyridinic nitrogen atom.

Chelating: Ligands containing multiple pyrazole units, such as bis(pyrazolyl)alkanes or tris(pyrazolyl)borates (scorpionates), can bind to a single metal center through two or three nitrogen atoms, respectively, forming stable chelate rings. nih.gov

Bridging: The pyrazole ring can bridge two or more metal centers. This can occur through the two nitrogen atoms of a single pyrazole ring or through different pyrazole units in a polydentate ligand.

The coordination geometry around the metal center is influenced by the coordination number of the metal, the nature of the ligand, and the reaction conditions. Common geometries include tetrahedral, square planar, trigonal bipyramidal, and octahedral. For instance, zinc(II) complexes with 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine have been found to possess distorted trigonal pyramidal structures in the solid state. mdpi.com

Investigation of Pyrazole Ligand Effects on Metal Complex Properties

The substituents on the pyrazole ring play a critical role in determining the physical and chemical properties of the resulting metal complexes. By systematically varying the substituents, researchers can fine-tune the properties of the complex for specific applications.

Electronic Properties: Electron-donating groups on the pyrazole ring increase the electron density on the coordinating nitrogen atom, leading to stronger metal-ligand bonds and affecting the redox potential of the metal center. Conversely, electron-withdrawing groups decrease the electron density and weaken the metal-ligand bond.

Steric Properties: Bulky substituents can influence the coordination number and geometry of the metal complex, create a specific steric environment around the metal center that can be exploited in catalysis, and affect the stability of the complex.

Solubility: The nature of the substituents can also impact the solubility of the metal complex in different solvents.

Pyrazole-Based Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of pyrazole-derived ligands to act as bridging ligands has been extensively utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks.

Pyrazolate-based MOFs are of particular interest due to their high thermal and chemical stability, which is attributed to the high pKa of pyrazole. acs.org These robust materials have shown promise in various applications, including:

Gas Storage and Separation: The porous nature of MOFs allows them to adsorb and store gases. The pore size and functionality of pyrazolate-based MOFs can be tuned to achieve selective gas separation. For example, Hofmann-based MOFs incorporating a bis-pyrazole linker have been investigated for various gas separations. rsc.org

Catalysis: The metal centers within MOFs can act as catalytic sites. The well-defined structure of MOFs allows for the precise positioning of active sites, leading to high selectivity in catalytic reactions.

Sensing: The photoluminescent properties of some MOFs can be modulated by the presence of specific analytes, making them suitable for sensing applications. rsc.org

Recent developments have also explored the use of pyrazolate-based MOFs for the selective and efficient capture of formaldehyde (B43269) and for the photocatalytic generation of H2. researchgate.netwipo.int

Catalytic Activity of Pyrazole-Metal Complexes in Organic Synthesis

Pyrazole-metal complexes have emerged as versatile catalysts for a wide range of organic transformations. The ability to tune the steric and electronic properties of the pyrazole ligand allows for the rational design of catalysts with high activity and selectivity.

Some examples of catalytic applications of pyrazole-metal complexes include:

Polymerization: Pyrazole-based ligands have been used to support transition metal catalysts for olefin polymerization.

Cross-Coupling Reactions: Pyrazole-metal complexes have shown catalytic activity in various cross-coupling reactions, such as Suzuki and Heck couplings. A robust pyrazolate metal-organic framework has been shown to be an efficient catalyst for the dehydrogenative C–O cross-coupling reaction. acs.org

Oxidation Reactions: Metal complexes with pyrazole-containing ligands have been employed as catalysts for the oxidation of alcohols and other organic substrates.

Phase Transfer Catalysis: The synthesis of some pyrazole derivatives has been achieved using phase transfer catalysis conditions, which can be assisted by ultrasound application. researchgate.net

The catalytic activity of these complexes is often attributed to the unique electronic and steric environment created by the pyrazole ligand around the metal center.

Applications of Pyrazole Derivatives in Functional Materials

Optoelectronic Materials: Design and Performance

There is no available research on the optoelectronic properties or applications of 3-Butyl-5-(methoxymethyl)-1H-pyrazole.

No studies have been published regarding the luminescent or fluorescent properties of this compound. Consequently, its potential use as a probe, sensor, or organic fluorophore has not been explored.

The utility of this compound in photovoltaic devices or other organic electronic applications has not been investigated in any published research.

Advanced Polymeric Materials and Composites

There is no information on the incorporation of this compound into advanced polymeric materials or composites.

Dyes and Pigments with Pyrazole (B372694) Scaffolds

No data exists on the synthesis or characterization of this compound as a dye or pigment.

Sensing Applications (e.g., Chemosensors)

The potential for this compound to function as a chemosensor has not been the subject of any scientific investigation.

Data Tables

No experimental or computational data could be found for "this compound" to be presented in tabular format.

Emerging Trends and Future Research Directions in 3 Butyl 5 Methoxymethyl 1h Pyrazole Chemistry

Innovation in Green and Sustainable Synthetic Methodologies for Pyrazoles

The principles of green chemistry are increasingly influencing the synthesis of pyrazole (B372694) derivatives, aiming to reduce the environmental impact of chemical processes. researchgate.netnih.govsci-hub.se Traditional methods for pyrazole synthesis often involve harsh reaction conditions, the use of hazardous organic solvents, and high energy consumption. sci-hub.se To address these issues, researchers are exploring a variety of greener alternatives.

Key innovations in the green synthesis of pyrazoles include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating. nih.govgsconlinepress.com Microwave irradiation has been successfully employed for the synthesis of various pyrazole derivatives, often under solvent-free conditions. nih.govnih.gov

Ultrasound-assisted synthesis: Sonication provides mechanical energy to the reaction mixture, which can enhance reaction rates and yields. researchgate.netresearchgate.net This method is particularly useful for heterogeneous reactions and can often be carried out at room temperature. researchgate.net

Use of green solvents: Water is being explored as an environmentally benign solvent for pyrazole synthesis. researchgate.netthieme-connect.com Reactions in aqueous media can simplify work-up procedures and reduce the reliance on volatile organic compounds. researchgate.netthieme-connect.com

Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and can lead to higher efficiency. nih.govtandfonline.com These reactions are often facilitated by grinding or microwave irradiation. nih.gov

Development of green catalysts: Researchers are focusing on the use of reusable and non-toxic catalysts, such as nano-catalysts and biocatalysts, to promote pyrazole synthesis. jetir.orgpharmacognosyjournal.net For instance, nano-ZnO has been used as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com

| Green Synthetic Method | Key Advantages | Representative Examples |

| Microwave Irradiation | Rapid reaction times, increased yields, potential for solvent-free conditions. nih.govgsconlinepress.com | Synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones and α,β-unsaturated carbonyl compounds. nih.gov |

| Ultrasound Assistance | Enhanced reaction rates, often at room temperature, suitable for heterogeneous reactions. researchgate.netresearchgate.net | Four-component synthesis of dihydropyrano[2,3-c]pyrazoles in an aqueous medium. researchgate.net |

| Aqueous Media | Environmentally friendly, inexpensive, simplified work-up. researchgate.netthieme-connect.com | Synthesis of tetrasubstituted pyrazoles in the presence of a surfactant. thieme-connect.com |

| Solvent-Free Conditions | Reduced waste, cost-effective, often combined with microwave or grinding techniques. nih.govnih.govtandfonline.com | Synthesis of pyrazole derivatives using tetrabutylammonium (B224687) bromide as a catalyst at room temperature. tandfonline.com |

| Green Catalysts | Reusable, reduced toxicity, high efficiency. jetir.orgpharmacognosyjournal.net | Nano-ZnO catalyzed synthesis of 1,3,5-substituted pyrazoles. mdpi.com |

Advancement of High-Throughput and Automated Synthesis Platforms

To accelerate the discovery of new pyrazole-based compounds with desired properties, high-throughput and automated synthesis platforms are becoming increasingly important. These technologies allow for the rapid synthesis and screening of large libraries of compounds. nih.gov

Continuous flow synthesis has emerged as a powerful tool for the preparation of pyrazole derivatives. nih.govmdpi.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous intermediates. nih.gov For example, a continuous flow platform has been developed for the synthesis of highly functionalized pyrazoles and pyrazolines, enabling the rapid generation of a diverse range of compounds. nih.gov

Automated library synthesis is another key area of advancement. nih.gov By combining robotic systems with high-throughput experimentation, it is possible to synthesize and purify large arrays of pyrazole derivatives with minimal manual intervention. nih.gov This approach is particularly valuable in drug discovery, where it can be integrated with rapid screening of physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties to accelerate the identification of promising lead compounds. nih.gov

Development of Next-Generation Computational Models and Force Fields

Computational modeling plays a crucial role in understanding the structure, properties, and reactivity of pyrazole derivatives, thereby guiding the design of new compounds and synthetic routes. The development of more accurate and efficient computational models and force fields is an active area of research.

Force fields, such as the Optimized Potentials for Liquid Simulations all-atom (OPLS-AA) force field, have been extended to include parameters for heterocyclic compounds like pyrazole. semanticscholar.org These force fields are essential for performing molecular dynamics simulations to study the behavior of pyrazole-containing systems in different environments.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of pyrazoles. nih.gov These calculations can provide insights into reaction mechanisms, predict the regioselectivity of reactions, and help in understanding the spectroscopic properties of these compounds. nih.gov

Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are employed in drug design to predict the binding affinity of pyrazole derivatives to biological targets and to identify key structural features responsible for their activity. nih.gov The development of more sophisticated computational tools will continue to enhance our ability to design novel pyrazole-based molecules with tailored properties.

Exploration of Novel Reactivity Patterns for Structural Diversification

The exploration of novel reactivity patterns of the pyrazole ring is crucial for the synthesis of new and structurally diverse derivatives. While classical methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, researchers are continuously seeking new ways to functionalize the pyrazole core. mdpi.comnih.gov

Recent advances in this area include:

Transition-metal catalyzed reactions: Silver-catalyzed reactions have been used for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com

1,3-Dipolar cycloadditions: This method provides a versatile route to various substituted pyrazoles. nih.gov

Multicomponent reactions: One-pot multicomponent reactions are highly efficient for the synthesis of complex pyrazole derivatives from simple starting materials. mdpi.commdpi.com

Regioselective synthesis: Developing methods for the regioselective synthesis of specific pyrazole isomers is a key focus, as the position of substituents can significantly impact the biological activity of the compound. mdpi.com

The rich reactivity of the pyrazole ring, with its distinct acidic and basic nitrogen atoms and reactive carbon positions, offers numerous opportunities for further exploration and the development of novel synthetic methodologies. mdpi.comresearchgate.net

Expanding Applications in Emerging Fields of Materials Science and Catalysis

Beyond their well-established roles in medicine and agriculture, pyrazole derivatives are finding new applications in materials science and catalysis. researchgate.netnih.govorientjchem.org The unique coordination properties of pyrazoles make them excellent ligands for the formation of metal complexes with interesting catalytic and material properties. nih.govresearchgate.net

In catalysis, pyrazole-based ligands have been used to create complexes that are active in a variety of chemical transformations. nih.govresearchgate.net For example, copper complexes with pyrazole-derived ligands have shown good catalytic activity in the oxidation of catechol. researchgate.net The proton-responsive nature of protic pyrazoles makes them particularly versatile ligands in homogeneous catalysis. nih.gov

In materials science, pyrazoles are being investigated as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials have potential applications in areas such as gas storage, separation, and sensing. The ability to tune the electronic and steric properties of the pyrazole ligand allows for the rational design of materials with specific functionalities.

Interdisciplinary Research Integrating Pyrazole Chemistry

The future of pyrazole chemistry lies in interdisciplinary research that combines the expertise of synthetic chemists with that of biologists, materials scientists, and computational chemists. The diverse applications of pyrazole derivatives in fields ranging from medicine to agriculture and materials science highlight the importance of a collaborative approach. nih.govorientjchem.orgias.ac.inmdpi.com

By integrating synthetic chemistry with biological screening, researchers can more efficiently identify new drug candidates and agrochemicals. nih.govnih.gov Collaboration with materials scientists can lead to the development of novel pyrazole-based materials with advanced properties. nih.gov Furthermore, the synergy between experimental and computational chemistry is essential for a deeper understanding of the structure-property relationships of pyrazole compounds and for the rational design of new molecules. nih.govuniv-biskra.dz This interdisciplinary approach will be crucial for unlocking the full potential of 3-Butyl-5-(methoxymethyl)-1H-pyrazole and other pyrazole derivatives in the years to come.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 3-butyl-5-(methoxymethyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of β-dicarbonyl precursors containing a p-phenylhydrazo group. Key steps include:

- Reduction : Use hydrazine hydrate with a palladium-on-charcoal catalyst in ethanol (stirring for 2 hours) to reduce azopyrazoles to 4-aminopyrazoles, achieving yields >60% .

- Acylation : React 4-aminopyrazole with acetic anhydride in absolute diethyl ether at 0–5°C for 30 minutes. Optimal molar ratios (2:1 anhydride:amine) and ethanol recrystallization improve purity .

- Data : Yields for analogous compounds (e.g., N-(5-(4-bromophenyl)-3-(methoxymethyl)-1H-pyrazol-4-yl)acetamide) reach 63–64% under these conditions .

Q. How can spectral data (NMR, UV) confirm the structure of this compound derivatives?

- Methodology :

- 1H NMR : Key signals include δ ~13.1–13.2 ppm (pyrazole NH), δ ~3.2–4.4 ppm (methoxymethyl CH2 and CH3 groups), and δ ~7.5–7.7 ppm (aromatic protons in substituted derivatives) .

- 13C NMR : Peaks at δ ~58–63 ppm (methoxymethyl carbons) and δ ~169–170 ppm (amide carbonyl in acylated derivatives) confirm functionalization .

- UV Spectroscopy : Absorbance at ~364 nm (N=N group in azopyrazole precursors) and ~250 nm (pyrazole ring π→π* transitions) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties or reactivity of this compound?

- Methodology : Apply the Colle-Salvetti correlation-energy formula to model electron density and local kinetic-energy density. Gradient expansions refine correlation potentials, validated via atomic/molecular calculations (e.g., open/closed-shell systems). This approach predicts molecular orbitals, charge distribution, and reactive sites .

Q. What crystallographic strategies resolve hydrogen-bonding patterns in pyrazole derivatives?

- Methodology : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal X-ray data. Graph set analysis (Etter’s formalism) identifies hydrogen-bonding motifs (e.g., chains, rings) influencing packing and stability. For example, Z–E isomerism in bis-triazolylpyrazoles reveals anion-dependent supramolecular architectures .

Q. How does solvent polarity affect N-acylation efficiency in 4-aminopyrazole intermediates?

- Methodology : Polar aprotic solvents (e.g., diethyl ether) minimize side reactions during acylation. Kinetic studies show that low temperatures (0–5°C) suppress hydrolysis, while excess acetic anhydride drives the reaction to completion. Ethanol recrystallization removes unreacted starting materials .

Critical Analysis of Contradictions

- Synthetic Routes : emphasizes azopyrazole reduction, while proposes multicomponent one-pot synthesis for pyrazoles. However, the latter lacks specificity for 3-butyl-5-(methoxymethyl) substitution, making ’s stepwise approach more reliable for targeted synthesis.

- Thermal Stability : highlights nitrogen-rich pyrazoles with exceptional thermal robustness (e.g., 3,5-bis-triazolylpyrazole), but decomposition pathways for this compound remain unstudied. Researchers should conduct thermogravimetric analysis (TGA) to fill this gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.